Intramolecular Cyclization Rate (kintra) Comparison: 4‑Membered vs. 5‑Membered Ring Formation
The rate constant for intramolecular cyclization (kintra) of the anion of diethyl 3‑bromopropylmalonate to form a 4‑membered ring was measured as 0.42 ± 0.02 s⁻¹ in Me₂SO at 25.0 °C. In the same study, the 5‑membered ring analog (diethyl 4‑bromobutylmalonate) exhibited a kintra of (6 ± 1) × 10² s⁻¹ [1]. The difference of approximately 1400‑fold underscores the profound influence of chain length on the ease of cyclization.
| Evidence Dimension | Intramolecular cyclization rate constant (kintra) |
|---|---|
| Target Compound Data | 0.42 ± 0.02 s⁻¹ (4-membered ring formation) |
| Comparator Or Baseline | 6 × 10² s⁻¹ (5-membered ring formation from diethyl 4‑bromobutylmalonate) |
| Quantified Difference | ~1400-fold lower for target compound |
| Conditions | Me₂SO, 25.0 °C, tetramethylammonium salts generated in situ |
Why This Matters
This quantitative data proves that diethyl 3‑bromopropylmalonate cannot be substituted with a longer‑chain analog when the synthetic goal is a controlled, slower cyclization or when the formation of a strained 4‑membered ring is required.
- [1] Casadei, M. A.; Galli, C.; Mandolini, L. (1984). Ring-closure reactions. 22. Kinetics of cyclization of diethyl (ω-bromoalkyl)malonates in the range of 4- to 21-membered rings. Role of ring strain. Journal of the American Chemical Society, 106(4), 1051-1056. View Source
